Di-sec-butyl fluorophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

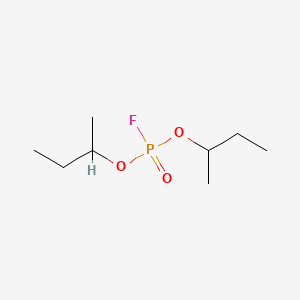

Di-sec-butyl fluorophosphate is an organophosphorus compound with the chemical formula [(CH₃CH₂CH(CH₃))₂PO₃F]. It is a colorless, oily liquid known for its potent neurotoxic properties. This compound is part of a broader class of fluorophosphates, which have significant applications in various fields, including medicine, agriculture, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-sec-butyl fluorophosphate can be synthesized through the reaction of sec-butyl alcohol with phosphorus trichloride, followed by fluorination. The general steps are as follows:

Formation of Di-sec-butyl Phosphite: Sec-butyl alcohol reacts with phosphorus trichloride to form di-sec-butyl phosphite.

Fluorination: The di-sec-butyl phosphite is then treated with a fluorinating agent, such as sodium fluoride, to replace the chlorine atoms with fluorine, yielding this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Hydrolysis Mechanisms

Though no direct data exists for di-sec-butyl fluorophosphate, DFP’s hydrolysis by enzymes like diisopropylfluorophosphatase (DFPase) offers mechanistic parallels:

-

Nucleophilic Attack : In DFP hydrolysis, Asp229 acts as the nucleophile, forming a pentavalent phosphoenzyme intermediate .

-

Catalytic Role of Calcium : A calcium ion stabilizes the transition state and activates a hydrolytic water molecule .

-

Rate-Limiting Step : P–F bond cleavage generates a phosphoacyl enzyme intermediate, followed by water attack to release the phosphate product .

| Mechanistic Steps (Analogous to DFP) | Key Residues/Components |

|---|---|

| Nucleophilic attack by Asp229 | Asp229, Ca²⁺ |

| Formation of pentavalent intermediate | Phosphorus center |

| P–F bond cleavage | Ca²⁺, hydrophobic pocket |

| Water attack on phosphoacyl intermediate | Activate water (His287) |

Toxicological Relevance

This compound is structurally similar to DFP, a known acetylcholinesterase inhibitor and nerve agent . While its exact toxicity is undocumented, organophosphorus fluorophosphates generally act as irreversible cholinesterase inhibitors. Enzymes like DFPase mitigate toxicity by hydrolyzing these compounds .

Limitations in Available Data

The provided sources lack specific reaction data for this compound. Research gaps include:

-

Hydrolysis Kinetics : No studies detail pH-dependent degradation or enzymatic hydrolysis rates.

-

Toxicity Profiles : No direct toxicity or metabolic pathway information is available.

-

Structural Analogs : Data on isomerization or reactivity with other nucleophiles (e.g., thiols) is absent.

Research Recommendations

For comprehensive analysis, consult specialized databases (e.g., PubChem CID 102452 ) or peer-reviewed studies on organophosphorus fluorophosphates. Experimental methods such as:

Scientific Research Applications

Di-sec-butyl fluorophosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.

Biology: Employed in enzyme inhibition studies, particularly for enzymes like acetylcholinesterase.

Medicine: Investigated for its potential use in developing treatments for neurological disorders due to its ability to inhibit cholinesterase.

Industry: Utilized in the production of pesticides and as a chemical warfare simulant in safety training exercises.

Mechanism of Action

Di-sec-butyl fluorophosphate exerts its effects primarily through the irreversible inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine in the synaptic cleft, leading to prolonged nerve impulses and potential neurotoxicity. This mechanism is similar to that of other organophosphorus compounds used as nerve agents .

Comparison with Similar Compounds

Diisopropyl fluorophosphate: Another organophosphorus compound with similar neurotoxic properties.

Monofluorophosphate: A simpler fluorophosphate used in toothpaste for dental health.

Difluorophosphate: Contains two fluorine atoms and is used in various industrial applications.

Comparison:

Di-sec-butyl fluorophosphate vs. Diisopropyl fluorophosphate: Both compounds inhibit acetylcholinesterase, but this compound has a different alkyl group, which may affect its potency and specificity.

This compound vs. Monofluorophosphate: Monofluorophosphate is less toxic and primarily used for dental applications, whereas this compound is more potent and used in research and industrial applications.

This compound vs. Difluorophosphate: Difluorophosphate has two fluorine atoms, making it more reactive in certain chemical processes compared to this compound

Biological Activity

Di-sec-butyl fluorophosphate (DSBFP) is a chemical compound belonging to the class of organophosphates, known primarily for its potent biological activity as an irreversible inhibitor of serine proteases and acetylcholinesterase. This article explores the biological mechanisms, effects on various cellular processes, and implications for medical and biochemical applications.

- Molecular Formula : C10H18F2O4P

- Molecular Weight : 256.22 g/mol

- CAS Number : 55-91-4

- Physical State : Colorless liquid

- Boiling Point : 183 °C

- Density : 1.06 g/mL at 25 °C

DSBFP acts primarily by binding to the serine residue at the active site of serine proteases and acetylcholinesterase, leading to their irreversible inhibition. This results in:

- Accumulation of Acetylcholine : Inhibition of acetylcholinesterase prevents the breakdown of acetylcholine, causing prolonged stimulation of the nervous system, which can lead to muscle contraction and paralysis.

- Inhibition of Proteases : DSBFP inhibits various serine proteases, affecting processes such as inflammation and apoptosis.

Neutrophil Function

Research indicates that DSBFP significantly affects neutrophil function, particularly in apoptosis regulation and oxidative burst activity. A study demonstrated that DSBFP inhibited neutrophil elastase activity while also affecting the processing of caspases involved in apoptosis:

| Biological Activity | Effect of DSBFP |

|---|---|

| Neutrophil Apoptosis | Inhibited (DNA fragmentation reduced) |

| Caspase Activity | Inhibited (caspases-3 and -8) |

| Oxidative Burst | Inhibited priming for hydrogen peroxide release |

This suggests that DSBFP can confound interpretations in studies utilizing neutrophil models due to its multifaceted effects on inflammatory responses .

Neurotoxicity

As a neurotoxin, DSBFP has been shown to induce delayed peripheral neuropathy. The compound's ability to inhibit acetylcholinesterase leads to excessive accumulation of acetylcholine in synaptic clefts, which can cause severe neurological symptoms, including respiratory failure .

Ophthalmology

DSBFP has been utilized in treating glaucoma due to its miotic properties. A 0.05% solution has shown effectiveness in managing intraocular pressure, although stronger concentrations may cause discomfort .

Biochemical Research

In biochemical applications, DSBFP serves as a valuable tool for studying serine proteases and has been employed in various isolation procedures for proteins and cells. It is often used at concentrations around 0.10 mM as an alternative to less toxic inhibitors like PMSF .

Case Studies and Research Findings

- Neutrophil Apoptosis Study : A study involving isolated human neutrophils demonstrated that DSBFP inhibited neutrophil apoptosis through caspase inhibition, suggesting its potential role in modulating inflammatory responses .

- Neurotoxicity Assessment : Animal studies have shown that exposure to DSBFP results in significant neurotoxic effects, including paralysis and respiratory distress due to its action on acetylcholinesterase .

- Ophthalmic Application : Clinical observations indicate that DSBFP can be effective in cases where traditional antiglaucomatous drugs fail, highlighting its importance in specialized medical treatments .

Properties

CAS No. |

625-17-2 |

|---|---|

Molecular Formula |

C8H18FO3P |

Molecular Weight |

212.20 g/mol |

IUPAC Name |

2-[butan-2-yloxy(fluoro)phosphoryl]oxybutane |

InChI |

InChI=1S/C8H18FO3P/c1-5-7(3)11-13(9,10)12-8(4)6-2/h7-8H,5-6H2,1-4H3 |

InChI Key |

JZZAQBZVRYPEAM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OP(=O)(OC(C)CC)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.